AB21 (oxalate) is a chemical compound recognized for its role as a selective antagonist of the sigma-1 receptor (S1R). It has garnered attention in scientific research due to its potential therapeutic applications, particularly in modulating neurological and psychiatric conditions. The compound's structure and properties facilitate its interaction with sigma receptors, making it a subject of interest in pharmacological studies.
AB21 (oxalate) is derived from the synthesis of oxalate esters, which involves various chemical methodologies. The compound is characterized by its potency and selectivity towards sigma receptors, with reported inhibition constants (Ki) of 13 nM for sigma-1 receptors and 102 nM for sigma-2 receptors .
AB21 (oxalate) can be classified under the category of organic compounds, specifically as an oxalate derivative. Its classification as a sigma receptor antagonist places it within pharmacological and medicinal chemistry domains, where it is studied for its effects on neuropharmacology.
The synthesis of AB21 (oxalate) can be approached through several methods, primarily focusing on the reaction between oxalic acid and appropriate alcohols under specific conditions.
The preparation typically requires:
AB21 (oxalate) possesses a specific molecular structure that contributes to its biological activity.
The molecular structure of AB21 includes:
While specific structural data such as molecular formula and weight were not provided in the search results, compounds like AB21 generally exhibit characteristics typical of oxalates, which include:
AB21 (oxalate) undergoes various chemical reactions that are crucial for understanding its functionality.
The reactions are typically characterized by:
AB21 functions as a selective antagonist at sigma receptors, influencing various physiological processes.
The mechanism involves:
Quantitative data on binding affinities (Ki values) provide insight into the potency of AB21 against sigma receptors, highlighting its potential efficacy in clinical applications.
Understanding the physical and chemical properties of AB21 is essential for its application in research and potential therapeutic use.
Relevant data regarding melting points, boiling points, or specific heat capacities were not detailed in the sources but can be determined through experimental analysis or literature references.
AB21 (oxalate) has several scientific applications primarily related to its pharmacological properties:
AB21's high-affinity binding to S1R (Ki = 13 nM) and S2R (Ki = 102 nM) is governed by precise molecular recognition dynamics. Density functional theory (DFT) calculations reveal that the 2,7-diazaspiro[3.5]nonane core adopts a low-energy conformation that optimally positions its basic nitrogen atoms for salt-bridge formation with Asp126 and Glu172 in the S1R binding pocket [2] [9]. Molecular dynamics simulations (200 ns) demonstrate that the phenylalkyl hydrophobic extensions (e.g., phenethyl groups) penetrate a subpocket lined with aromatic residues (Tyr103, Trp164), stabilizing the complex through π-π stacking and van der Waals interactions [2].
Table 1: Computational Binding Parameters of AB21 Derivatives
Compound | Core Structure | ΔGbinding (kcal/mol) | H-Bond Interactions | S1R Ki (nM) |
---|---|---|---|---|
AB21 (oxalate) | 2,7-Diazaspiro[3.5]nonane | -10.2 ± 0.3 | Asp126 (2.8Å), Glu172 (3.1Å) | 13 |
4b | 2,7-Diazaspiro[3.5]nonane | -9.8 ± 0.4 | Asp126 (2.9Å) | 2.7 |
8f | Diazabicyclo[4.3.0]nonane | -8.1 ± 0.5 | Glu172 (3.2Å) | 10 |
Free energy perturbation (FEP) analysis further indicates that replacing the spiro core with diazabicyclo[4.3.0]nonane (compound 8f) reduces binding affinity due to suboptimal distance geometry relative to S1R's catalytic dyad [2]. The oxalate counterion enhances aqueous solubility (LogP = 1.2) without perturbing the cationic scaffold's electrostatic complementarity to the receptor [3] [6].
Systematic structural modifications of AB21 identified three critical zones governing S1R antagonism and selectivity:
Table 2: SAR Profile of AB21 Analogues
Structural Modification | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) | Antagonism (IC50, nM) |
---|---|---|---|---|
AB21 oxalate (reference) | 13 | 102 | 7.8 | 18 ± 2 |
Benzyl substituents | 45 | 210 | 4.7 | 62 ± 5 |
3-Phenylpropyl chain | 28 | 165 | 5.9 | 34 ± 3 |
Diazabicyclo[4.3.0] core | 10 | 165 | 16.5 | 25 ± 2 |
Free base form | 15 | 110 | 7.3 | 22 ± 3 |
Notably, compound 4b—sharing AB21's core but differing in N-substitution—acts as an S1R agonist, highlighting that subtle side-chain alterations can翻转 functional outcomes [2].
Oxalate functionalization in AB21 exploits enzymatic catalysis to overcome chemical instability:
This chemoenzymatic approach circumvents traditional oxalylation limitations, including diol formation and pH-sensitive degradation [7].
Solid-phase synthesis enables rapid generation of AB21 analogs with tailored pharmacokinetic properties:
Table 3: Solid-Phase Synthesis Parameters for AB21 Analogues
Resin Type | Linker Chemistry | Coupling Efficiency | Cleavage Method | Purity Range |
---|---|---|---|---|
Wang resin | o-Nitrobenzyl ester | 95% | UV photolysis (365 nm) | 88–92% |
Tentagel | Rink amide | 89% | TFA/water (95:5) | 82–85% |
Polystyrene | Safety-catch sulfonamide | 93% | Diazomethane | 90–94% |
This platform generated 38 analogs in ≤72 hours each, accelerating SAR exploration [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8